molecular formula C12H14N4O2 B14566870 ethyl 5-amino-3-anilino-1H-pyrazole-4-carboxylate CAS No. 61485-23-2

ethyl 5-amino-3-anilino-1H-pyrazole-4-carboxylate

Cat. No.: B14566870
CAS No.: 61485-23-2
M. Wt: 246.27 g/mol
InChI Key: XMIVVTMMJFGUOX-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-anilino-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-3-anilino-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method includes the cyclocondensation of hydrazine derivatives with suitable carbonyl compounds. For instance, the reaction between ethyl acetoacetate and phenylhydrazine can yield the desired pyrazole derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature control, and purification methods are crucial factors in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-anilino-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Ethyl 5-amino-3-anilino-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-amino-3-anilino-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing enzymatic activity. It may also interact with receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1H-pyrazole-4-carboxylate
  • Ethyl 5-amino-1-methylpyrazole-4-carboxylate
  • Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-amino-3-anilino-1H-pyrazole-4-carboxylate stands out due to its anilino group, which imparts unique chemical properties and potential biological activities. This structural feature differentiates it from other similar pyrazole derivatives and enhances its versatility in various applications .

Properties

CAS No.

61485-23-2

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

ethyl 5-amino-3-anilino-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C12H14N4O2/c1-2-18-12(17)9-10(13)15-16-11(9)14-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H4,13,14,15,16)

InChI Key

XMIVVTMMJFGUOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1NC2=CC=CC=C2)N

Origin of Product

United States

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